Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-
Description
The compound Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]- (hereafter referred to as Compound A) is a triazine derivative with a 1,3,5-triazine core. Key structural features include:
- Position 4: A chlorine substituent.
- Position 6: A 4-morpholinyl group (a six-membered heterocycle containing oxygen and nitrogen).
- Position 2: An ethanol group linked via an amino bridge.
Triazines are known for their versatility in agrochemicals, dyes, and coordination chemistry. The presence of the morpholinyl group enhances solubility in polar solvents, while the chlorine atom contributes to electrophilic reactivity, making it a candidate for further functionalization .
Properties
CAS No. |
140638-78-4 |
|---|---|
Molecular Formula |
C9H14ClN5O2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C9H14ClN5O2/c10-7-12-8(11-1-4-16)14-9(13-7)15-2-5-17-6-3-15/h16H,1-6H2,(H,11,12,13,14) |
InChI Key |
MZKZCNLFQLCLGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NCCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine and ethanolamine. The reaction is carried out in a solvent such as dioxane or tetrahydrofuran, with sodium carbonate as a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The ethanolamine moiety can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form amines.
Condensation reactions: The compound can react with carboxylic acids or acid chlorides to form amides or esters
Common Reagents and Conditions
Nucleophilic substitution: Sodium carbonate, dioxane or tetrahydrofuran, and various nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
Nucleophilic substitution: Substituted triazines with different functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines
Scientific Research Applications
2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its anticancer properties, particularly in the treatment of lung, breast, and ovarian cancers.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and morpholino groups in the triazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. This compound can also interfere with cellular pathways involved in cell division and proliferation, making it effective against cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Compound A
The following table compares Compound A with structurally similar triazine derivatives, emphasizing substituent variations and their implications:
Key Differences and Implications
Substituent at Position 6: Compound A uses a morpholinyl group, enhancing solubility and hydrogen-bonding capacity compared to Procyazine (cyclopropylamino) and Cyanazine (ethylamino). This makes Compound A more suitable for aqueous-phase reactions . 4-Chloro-N-methyl-N-phenyl derivative () replaces the ethanol group with a bulky N-methyl-N-phenyl moiety, reducing polarity but increasing steric hindrance for catalytic applications .
Functional Group at Position 2: Compound A’s ethanol group provides a hydroxyl site for further derivatization (e.g., esterification), unlike Cyanazine’s nitrile group, which confers hydrolytic stability .
Reactivity: The chlorine atom at position 4 in Compound A allows nucleophilic substitution reactions, similar to Procyazine. However, the electron-donating morpholinyl group at position 6 may moderate reactivity compared to Cyanazine’s ethylamino group .
Research Findings
Data Tables
Table 1: Physicochemical Properties
| Property | Compound A | Procyazine | Cyanazine |
|---|---|---|---|
| Melting Point (°C) | Not reported | 170 | 167–169 |
| Water Solubility | High (morpholinyl) | Low (cyclopropyl) | Moderate (ethyl) |
| Log P (Predicted) | 0.8 | 2.1 | 1.9 |
Table 2: Isotope Effect Studies (Triazine Degradation)
| Compound | Average δ¹³C (‰) | Average δ¹⁵N (‰) | Degradation Pathway |
|---|---|---|---|
| Simazine (Reference) | -28.5 | -4.2 | Hydrolysis |
| Compound A analogue | -30.1 | -5.8 | Oxidative cleavage |
Isotope effect analysis (GC-IRMS) indicates that Compound A analogues undergo oxidative degradation more readily than hydrolysis-dominated triazines like Simazine .
Biological Activity
Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]- (CAS Number: 140638-78-4), is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄ClN₅O₂ |
| Molecular Weight | 259.69 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The compound is characterized by its interaction with various biological targets, particularly in the context of cancer therapy and neuroprotection. It functions primarily through:
- Inhibition of Specific Kinases : The triazine moiety is known to inhibit kinases involved in cell proliferation and survival pathways.
- Antioxidant Activity : It exhibits properties that mitigate oxidative stress, which is crucial in preventing cellular damage caused by reactive oxygen species (ROS).
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.
Anticancer Properties
Research has shown that Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]- can induce apoptosis in various cancer cell lines. A study by Manohar et al. (2013) demonstrated that this compound effectively inhibited the growth of cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In a zebrafish model of fetal alcohol spectrum disorder (FASD), it was found to mitigate teratogenic effects induced by ethanol exposure. The study indicated that treatment with the compound reduced oxidative stress and improved behavioral outcomes in affected larvae .
Case Studies
-
Study on Cancer Cell Lines :
- Objective : Assess the anticancer activity against various human cancer cell lines.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with maximal effects at 50 µM.
- Mechanism : Induction of apoptosis was confirmed via Annexin V staining.
- Zebrafish Model for FASD :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
